CID 86743193

Description

CID 86743193 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound. For example, CID 72326 (betulin) and CID 64971 (betulinic acid) are triterpenoid compounds studied for their biological activities, including enzyme inhibition and cytotoxicity .

Properties

Molecular Formula |

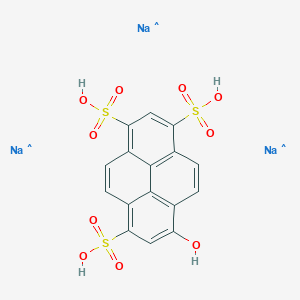

C16H10Na3O10S3 |

|---|---|

Molecular Weight |

527.4 g/mol |

InChI |

InChI=1S/C16H10O10S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26);;; |

InChI Key |

JSJHCJAVSDQFLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt typically involves the sulfonation of pyrene. The process begins with the hydroxylation of pyrene to form 8-hydroxypyrene, followed by sulfonation at the 1, 3, and 6 positions. The reaction conditions often include the use of sulfuric acid and fuming sulfuric acid as sulfonating agents. The final product is then neutralized with sodium hydroxide to form the trisodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the functional groups present in the compound.

Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe for studying chemical reactions and molecular interactions.

Biology: The compound serves as a pH indicator in biological assays and cellular imaging.

Medicine: It is employed in diagnostic assays and as a marker for tracking biological processes.

Industry: The dye is used in the development of optical sensors and as a component in various industrial applications

Mechanism of Action

The mechanism of action of 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt involves its ability to fluoresce in response to pH changes. The compound’s fluorescence is due to the electronic transitions within its molecular structure. When exposed to different pH levels, the protonation and deprotonation of the hydroxyl and sulfonic acid groups alter the electronic environment, leading to changes in fluorescence intensity and wavelength .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of CID 86743193 would typically involve structural, functional, and bioactivity data. Below is a framework for such a comparison, extrapolated from studies on structurally related compounds in the evidence:

Table 1: Structural and Functional Comparison of Selected CIDs

Key Findings from Analogous Studies :

Structural Overlays : Compounds like DHEAS (CID 12594), TC (CID 6675), and TLC (CID 439763) are compared using 3D structural overlays to identify shared pharmacophores and binding orientations. Such methods could theoretically apply to this compound .

Enzyme Inhibition : Betulin-derived inhibitors (e.g., CID 72326) exhibit substrate-specific interactions with enzymes like CYP450, suggesting that this compound might require similar mechanistic studies .

Mass Spectrometry: Techniques such as LC-ESI-MS with collision-induced dissociation (CID) are used to differentiate isomers (e.g., ginsenosides in ). This approach could resolve structural ambiguities in this compound .

Methodological Recommendations

To characterize this compound effectively, the following approaches (derived from the evidence) are recommended:

Chromatographic Profiling : Use vacuum distillation (as in ) to isolate this compound fractions and analyze purity via GC-MS .

In Silico Modeling : Compare this compound with betulin derivatives using tools like PubChem3D to predict binding affinities .

Biological Assays : Test enzyme inhibition (e.g., CYP450) using protocols from and validate results with statistical rigor as in .

Q & A

Q. What approaches assess the long-term stability of this compound?

- Methodological Answer :

Design accelerated stability studies under stress conditions (e.g., high humidity, UV exposure).

Monitor degradation products using stability-indicating assays (e.g., HPLC-DAD).

Apply Arrhenius kinetics to extrapolate shelf-life.

Document storage protocols and container compatibility in the "Results" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.